Cas no 10605-02-4 (Palmatine chloride)
Palmatine chloride Chemical and Physical Properties
Names and Identifiers
-
- Palmatine chloride
- 2,3,9,10-TETRAMETHOXYPROTOBERBERINCHLORIDE
- BERBERICINE CHLORIDE
- PALMATINE HYDROCHLORIDE
- Palmatine HCL
- 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride
- Palmatine (chloride)
- PALMATINE CHLORIDE(P) PrintBack
- PALMATINE CHLORIDE(RG)
- GNF-PF-4086
- Palmatine chloride,Palmatine hydrochloride
- Prestwick_374
- Berbinium
- Dibenzo[a,g]quinolizinium,5,6-dihydro-2,3,9,10-tetramethoxychloride
- Fibrauretin chloride
- PalMatin hydrochloride
- Palmatine chloride 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium chloride
- Palmatine chloride, 98%, from Coptis chinensis Franch.
- ZJ6W8881Z8
- 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride
- NSC209407
- Palmatine-chloride
- Palmatine chloride /
- (947153-64-2) palmatine chloride
- AKOS015903832
- FT-0689390
- DTXSID40909881
- PALMATINE CHLORIDE [USP-RS]
- NCGC00094871-02
- SR-01000841226-4
- 5,6-Dihydro-2,3,9,10-tetramethoxydibenzo[a,g]quinolizinium Chloride
- SW196633-2
- HMS1921M10
- NCGC00094871-01
- Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride
- NSC-209407
- SCHEMBL754702
- 3,4,10,11-TETRAMETHOXY-7,8-DIHYDRO-6??-AZATETRAPHEN-6-YLIUM CHLORIDE
- MLS002153886
- berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride
- CCG-38528
- BCP02274
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride
- CHEMBL274189
- HMS3884P15
- BCP9001048
- Fibrauretin
- 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
- NSC 209407
- HMS3651D03
- Palmatine chloride, >=98% (HPLC)
- 10605-02-4
- MFCD00016656
- PALMATINE CHLORIDE [WHO-DD]
- Q27295608
- dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1)
- SPECTRUM1500872
- HMS2096D20
- s2397
- AS-72876
- HY-N0110
- HMS3374O05
- Palmatine Hydrochloride,(S)
- HMS2234K10
- P2138
- Q-100041
- SMR001233237
- SR-01000841226
- HMS1569D20
- UNII-ZJ6W8881Z8
- AC-678
- CS-5237
- DA-66457
- Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1); Berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride (8CI); Dibenzo[a,g]quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (9CI); Palmatine chloride (6CI,7CI); Fibrauretin
- RLQYRXCUPVKSAW-UHFFFAOYSA-M
- PALMATINECHLORIDE
-
- MDL: MFCD00016656
- Inchi: 1S/C21H22NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1
- InChI Key: RLQYRXCUPVKSAW-UHFFFAOYSA-M
- SMILES: [Cl-].O(C)C1C(=CC2=C(C=1)CC[N+]1C=C3C(=C(C=CC3=CC=12)OC)OC)OC
Computed Properties
- Exact Mass: 387.12400
- Monoisotopic Mass: 352.154883
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 475
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.8
- Molecular Weight: 387.9
Experimental Properties
- Color/Form: Yellow powder
- Melting Point: 205℃
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.624
- Solubility: In vitro: DMSO solubility ≥ 32 mg/ml (82.50 mm) h2o5 mg/ml (12.89 mm; need ultrasonic) * "≥" means soluble, but saturation unknown
- PSA: 40.80000
- LogP: 0.38880
- Solubility: Not available
- Vapor Pressure: No data available
Palmatine chloride Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332
- Warning Statement: P261-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 20/22-36/38
- Safety Instruction: 24/45
- Storage Condition:4°C, protect from light
Palmatine chloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Palmatine chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN99124-20mg |
Palmatine hydrochloride |
10605-02-4 | >=98% | 20mg |
$30 | 2021-07-22 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0031-20mg |
Palmatine chloride |
10605-02-4 | HPLC≥98% | 20mg |
¥250元 | 2023-09-15 | |
| DC Chemicals | DCH-015-20 mg |
Palmatine chloride |
10605-02-4 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S2397-200mg |
Palmatine chloride |
10605-02-4 | 99.81% | 200mg |
¥647.01 | 2023-09-16 | |
| TRC | P144200-1g |
Palmatine Chloride |
10605-02-4 | 1g |
$ 138.00 | 2023-09-06 | ||
| TRC | P144200-10g |
Palmatine Chloride |
10605-02-4 | 10g |
$ 661.00 | 2023-09-06 | ||
| abcr | AB167725-1 g |
Palmatine chloride, 95%; . |
10605-02-4 | 95% | 1 g |
€188.10 | 2023-07-20 | |
| abcr | AB167725-5 g |
Palmatine chloride, 95%; . |
10605-02-4 | 95% | 5 g |
€548.00 | 2023-07-20 | |
| abcr | AB167725-100 mg |
Palmatine chloride; 95% |
10605-02-4 | 100MG |
€172.00 | 2021-09-16 | ||
| FUJIFILM | 165-22481-20mg |
Palmatine Chloride |
10605-02-4 | 20mg |
JPY 30600 | 2023-09-15 |
Palmatine chloride Suppliers
Palmatine chloride Related Literature
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Yang Zhang,Zhipeng Zhang,Haitao Liu,Bengang Zhang,Yonghong Liao,Zhao Zhang Anal. Methods 2015 7 2041
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2. Studies on the syntheses of heterocyclic compounds. Part DXCVII. Novel formation of benzo[5,6]cyclohept[1,2,3-ij]isoquinolines from berbinium saltsTetsuji Kametani,Makoto Takemura,Keiichi Takahashi,Mitsuhiro Takeshita,Masataka Ihara,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1975 1012
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3. Studies on the syntheses of heterocyclic compounds. Part DLXXVII. An abnormal Hofmann degradation of phenolic berbinium saltsTetsuji Kametani,Makoto Takemura,Keiichiro Fukumoto,Tsunekazu Terui,Atsuto Kozuka J. Chem. Soc. Perkin Trans. 1 1974 2678
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Feng Qi,Yi Sun,Moyang Lv,Feng Qin,Wenwu Cao,Liangjia Bi Photochem. Photobiol. Sci. 2019 18 1596
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Xiumin Yang,Shujing Liu,Chun Wang,Zhi Wang Anal. Methods 2014 6 8640
Additional information on Palmatine chloride
Professional Introduction to Palmatine Chloride (CAS No. 10605-02-4)
Palmatine chloride, a derivative of the active compound found in the traditional Chinese medicinal herb *Coptis chinensis*, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. With the CAS number 10605-02-4, this chemical entity has garnered considerable attention due to its diverse pharmacological properties and potential applications in modern medicine. This introduction aims to provide a comprehensive overview of palmatine chloride, highlighting its chemical structure, pharmacological effects, recent research findings, and future prospects.
The molecular formula of palmatine chloride is C19H19NO4·HCl, reflecting its complex structure and the presence of a chlorine ion. This compound belongs to the class of isoquinoline alkaloids, which are known for their broad spectrum of biological activities. The structural features of palmatine chloride contribute to its ability to interact with various biological targets, making it a promising candidate for therapeutic intervention.
In recent years, research on palmatine chloride has focused on its potential applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. One of the most notable areas of study has been its neuroprotective properties. Studies have demonstrated that palmatine chloride can protect against oxidative stress and neuroinflammation, which are key mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems has also been explored, suggesting its potential as an adjunct therapy in managing these conditions.
Furthermore, palmatine chloride has shown promise in the treatment of cardiovascular diseases. Research indicates that it can improve endothelial function and reduce oxidative stress in blood vessels, thereby potentially mitigating the risk of atherosclerosis and hypertension. These effects are attributed to its ability to inhibit the activity of enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which play critical roles in vascular homeostasis.
The anti-inflammatory properties of palmatine chloride have also been extensively studied. In preclinical models, it has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The mechanism behind this effect appears to involve the modulation of signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses.
Recent advancements in drug delivery systems have also opened new avenues for utilizing palmatine chloride effectively. Nanotechnology-based delivery platforms have been investigated to enhance the bioavailability and targeted delivery of this compound. For instance, lipid nanoparticles have been shown to improve the solubility and stability of palmatine chloride, allowing for more efficient absorption and distribution within the body.
The clinical development of palmatine chloride is still in its early stages, but preliminary results from phase II trials are encouraging. These trials have focused on its efficacy in treating neurological disorders, with some studies reporting significant improvements in cognitive function and reduced symptom severity. However, larger-scale clinical trials are needed to confirm these findings and establish optimal dosing regimens.
The future direction of research on palmatine chloride is likely to include exploring its potential synergistic effects when combined with other therapeutic agents. Combination therapies have become increasingly popular in treating complex diseases, and palmatine chloride may offer a valuable addition to existing treatment protocols. Additionally, investigating its mechanisms of action at a molecular level will provide deeper insights into how it interacts with biological targets and could lead to the development of more refined derivatives with enhanced therapeutic profiles.
In conclusion, palmatine chloride (CAS No. 10605-02-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its diverse pharmacological effects, coupled with recent advancements in drug delivery systems, make it an attractive candidate for treating various diseases. As research continues to uncover new therapeutic possibilities, palmatine chloride is poised to play an important role in future medical treatments.
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